A Technical Guide to 1-(5-Formylthiophen-3-YL)pyrrolidine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 1-(5-Formylthiophen-3-YL)pyrrolidine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
The confluence of thiophene and pyrrolidine scaffolds in medicinal chemistry has consistently yielded compounds of significant therapeutic interest. This guide provides a comprehensive technical overview of a novel derivative, 1-(5-Formylthiophen-3-YL)pyrrolidine-2-carboxamide . While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues to project its chemical properties, propose a robust synthetic pathway, and outline its potential as a therapeutic agent. By examining the structure-activity relationships of similar thiophene carboxamides and pyrrolidine-based compounds, we postulate its utility as a scaffold in drug discovery, particularly in oncology and inflammatory diseases. This whitepaper serves as a foundational resource for researchers, offering detailed protocols for its synthesis, characterization, and preliminary biological evaluation.
Introduction: The Strategic Combination of Thiophene and Pyrrolidine Scaffolds
The development of novel small-molecule therapeutics often relies on the strategic combination of privileged chemical scaffolds. The thiophene ring, a bioisostere of benzene, is a five-membered aromatic heterocycle that imparts favorable pharmacokinetic properties and diverse biological activities.[1] Its derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and CNS depressant activities.[1][2][3] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a core component of the amino acid proline and is prevalent in numerous natural products and FDA-approved drugs.[4] This scaffold is crucial for establishing specific stereochemical interactions with biological targets and often enhances binding affinity and selectivity.[4][5]
The specific molecule under consideration, 1-(5-Formylthiophen-3-YL)pyrrolidine-2-carboxamide, integrates these two powerful moieties. The thiophene ring is substituted at the 3-position with the pyrrolidine-2-carboxamide group and at the 5-position with a reactive formyl (aldehyde) group. This unique arrangement presents several points of interest for drug development:
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Thiophene Core: Provides a rigid, aromatic platform for interaction with protein targets.
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Pyrrolidine-2-carboxamide: Offers a chiral center and hydrogen bonding donors/acceptors (amide NH and C=O), critical for specific receptor or enzyme binding.
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Formyl Group: Acts as a key hydrogen bond acceptor and a versatile chemical handle for further synthetic modification or covalent interaction with a target protein.
This guide will deconstruct the molecule's components to predict its behavior and outline a clear path for its investigation as a potential drug candidate.
Chemical Identity and Physicochemical Properties
While experimental data for the title compound is scarce, we can define its core identity and predict key properties based on its constituent parts and data from closely related analogues, such as 1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide.[6]
Molecular Structure
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IUPAC Name: 1-(5-formylthiophen-3-yl)pyrrolidine-2-carboxamide
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Molecular Formula: C₁₀H₁₂N₂O₂S
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Molecular Weight: 224.28 g/mol [6]
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Key Structural Features: A central thiophene ring linked via a nitrogen atom at its 3-position to the 1-position of a pyrrolidine ring. The pyrrolidine features a carboxamide group at the 2-position, and the thiophene has a formyl group at its 5-position.
Diagram: Chemical Structure Below is the 2D chemical structure of 1-(5-Formylthiophen-3-YL)pyrrolidine-2-carboxamide.
Caption: 2D structure of the title compound.
Predicted Physicochemical Properties
The following table summarizes predicted properties crucial for drug development, such as absorption, distribution, metabolism, and excretion (ADME). These values are estimated based on computational models and data from similar structures.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 224.28 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability. |
| XLogP3-AA | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity, suitable for membrane permeability. |
| Hydrogen Bond Donors | 2 (Amide NH₂) | Provides potential for strong interactions with target proteins. |
| Hydrogen Bond Acceptors | 4 (Amide C=O, Formyl C=O, Thiophene S, Pyrrolidine N) | Offers multiple points for hydrogen bonding, enhancing target affinity and solubility. |
| Topological Polar Surface Area (TPSA) | ~75-85 Ų | Suggests good potential for oral absorption and cell permeability. |
| Rotatable Bond Count | 3 | Low number indicates conformational rigidity, which can improve binding affinity. |
Proposed Synthesis and Characterization
A plausible and efficient synthetic route is critical for producing the compound for further study. The proposed methodology leverages established chemical transformations common in medicinal chemistry.
Retrosynthetic Analysis and Proposed Pathway
The synthesis can be logically approached by constructing the key C-N bond between the thiophene and pyrrolidine moieties. A robust method for this is a nucleophilic aromatic substitution (SNAᵣ) or a Buchwald-Hartwig amination reaction.
Diagram: Synthetic Workflow The following diagram outlines the proposed multi-step synthesis.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-formylthiophene (Intermediate)
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Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like thiophene. Starting with 3-bromothiophene ensures the correct regiochemistry.
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To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 1.2 equivalents), add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise under a nitrogen atmosphere. Stir for 30 minutes to form the Vilsmeier reagent.
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Add 3-bromothiophene (1.0 equivalent) to the reaction mixture, also dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 3-bromo-5-formylthiophene.
Step 2: Buchwald-Hartwig Amination to Yield the Final Compound
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Rationale: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, offering high yields and functional group tolerance. The choice of Xantphos as a ligand is ideal for coupling with five-membered heterocycles.
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In a reaction vessel, combine 3-bromo-5-formylthiophene (1.0 equivalent), L-prolinamide (1.1 equivalents), cesium carbonate (Cs₂CO₃, 2.0 equivalents), and Xantphos (0.1 equivalents).
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Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents).
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Evacuate and backfill the vessel with nitrogen or argon three times.
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Add anhydrous 1,4-dioxane as the solvent.
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Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
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After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
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Concentrate the filtrate and purify the crude residue via column chromatography to obtain 1-(5-Formylthiophen-3-YL)pyrrolidine-2-carboxamide.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.
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¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons on the thiophene and pyrrolidine rings.
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High-Resolution Mass Spectrometry (HRMS): Will verify the exact molecular weight and elemental composition (C₁₀H₁₂N₂O₂S).
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Infrared (IR) Spectroscopy: Will identify key functional groups, including the amide C=O stretch (~1650 cm⁻¹), the aldehyde C=O stretch (~1700 cm⁻¹), and N-H stretches (~3300 cm⁻¹).
Potential Biological Activity and Therapeutic Applications
The structural motifs within 1-(5-Formylthiophen-3-YL)pyrrolidine-2-carboxamide suggest several promising avenues for therapeutic application, primarily based on the known activities of related thiophene carboxamide derivatives.
Anticancer Potential
Thiophene carboxamide scaffolds are prominent in modern oncology research.[2] They have been shown to target several key pathways involved in cancer progression.
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Kinase Inhibition: Many thiophene derivatives act as inhibitors of crucial kinases. For example, novel thiophene-3-carboxamide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[7] The title compound could be docked into the ATP-binding site of kinases like VEGFR-2 to explore potential interactions.
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Tubulin Polymerization Inhibition: Aminothiophene derivatives are known to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest and apoptosis.[8][9] The structure of our target compound makes it a candidate for evaluation in tubulin polymerization assays.
Diagram: Hypothetical Mechanism of Action in Cancer
Caption: Potential anticancer mechanisms of action.
Anti-inflammatory and Other Activities
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Sphingomyelin Synthase 2 (SMS2) Inhibition: Recently, thiophene carboxamide analogues have been identified as highly potent and selective inhibitors of SMS2, an enzyme involved in inflammatory pathways associated with conditions like dry eye disease.[10] This opens a potential application in treating inflammatory disorders.
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Anticonvulsant and Antinociceptive Effects: The fusion of thiophene and pyrrolidine rings has yielded compounds with potent antiseizure and pain-reducing properties, possibly through interaction with voltage-sensitive sodium channels.[11]
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Antimicrobial Activity: Thiophene derivatives have also shown promise as antimicrobial agents, including against drug-resistant Gram-negative bacteria.[3]
Conclusion and Future Directions
1-(5-Formylthiophen-3-YL)pyrrolidine-2-carboxamide represents a molecule of high potential, strategically designed from scaffolds with proven biological relevance. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and biological investigation. The proposed synthetic route is robust and relies on well-established, high-yielding reactions.
The next logical steps for researchers and drug development professionals are:
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Execution of Synthesis: Perform the proposed synthesis and confirm the structure and purity of the final compound using the outlined analytical methods.
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In Vitro Screening: Evaluate the compound's activity in a panel of relevant assays, including kinase inhibition (e.g., VEGFR-2), tubulin polymerization, and cytotoxicity against various cancer cell lines.
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ADME Profiling: Conduct preliminary in vitro ADME studies to assess metabolic stability and permeability.
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Structure-Activity Relationship (SAR) Studies: Synthesize analogues by modifying the formyl group or the substitution pattern on the pyrrolidine ring to optimize potency and selectivity.
This molecule stands as a promising starting point for the development of novel therapeutics, and this guide serves as the foundational blueprint for its exploration.
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